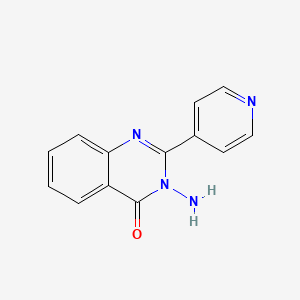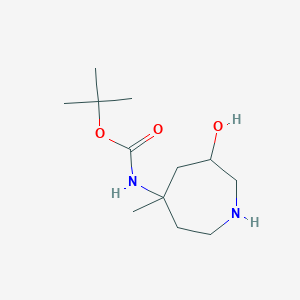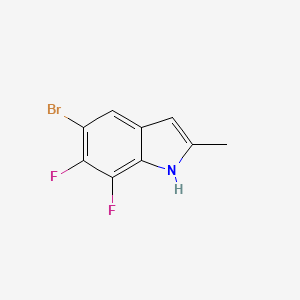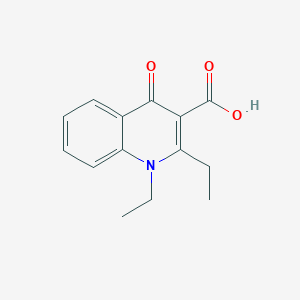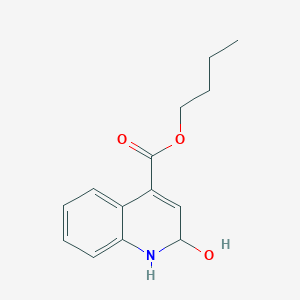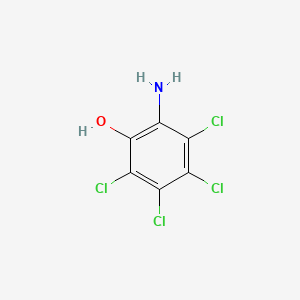
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,4-difluoronitrobenzene with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and ammonium chloride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like DMF
Major Products Formed
Reduction: 4-(2-Amino-4-nitrophenyl)-1,4-oxazepane.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. The fluoro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloro-4-nitrophenyl)morpholine: Similar structure but with a chloro group instead of a fluoro group.
2-Fluoro-4-(N-morpholino)benzaldehyde: Contains a morpholine ring and a fluoro group but differs in the presence of an aldehyde group.
Uniqueness
4-(2-Fluoro-4-nitrophenyl)-1,4-oxazepane is unique due to the combination of its fluoro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazepane ring further enhances its versatility as a synthetic intermediate and potential pharmaceutical agent .
Propiedades
Número CAS |
918137-42-5 |
|---|---|
Fórmula molecular |
C11H13FN2O3 |
Peso molecular |
240.23 g/mol |
Nombre IUPAC |
4-(2-fluoro-4-nitrophenyl)-1,4-oxazepane |
InChI |
InChI=1S/C11H13FN2O3/c12-10-8-9(14(15)16)2-3-11(10)13-4-1-6-17-7-5-13/h2-3,8H,1,4-7H2 |
Clave InChI |
ZOIJVHWQAOEUII-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)

![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
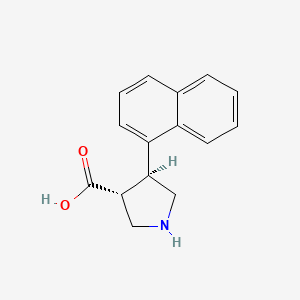
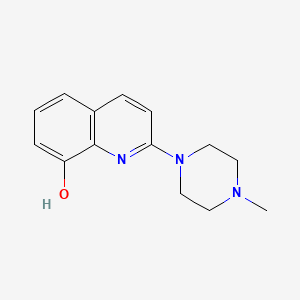
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
